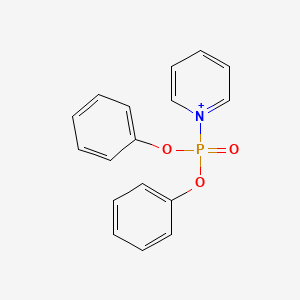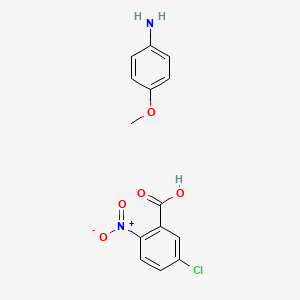![molecular formula C16H33NO2Si2 B14232396 2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile CAS No. 432008-90-7](/img/structure/B14232396.png)
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile is an organosilicon compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are known for their utility in protecting alcohols and other functional groups during chemical synthesis. The compound’s structure includes a but-3-enenitrile backbone, which is a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of imidazole and dimethylformamide as a solvent. The reaction conditions are mild, usually performed at room temperature or slightly elevated temperatures to ensure high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The key steps involve the protection of hydroxyl groups and subsequent introduction of the nitrile group under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Tetra-n-butylammonium fluoride is often used to remove the silyl protecting groups.
Major Products Formed
The major products formed from these reactions include primary amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the protection of sensitive functional groups during the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary.
Industry: Applied in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyl(dimethyl)silyl groups are selectively removed under mild conditions, allowing for the controlled release of the protected functional groups .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl-protected compound used in organic synthesis.
tert-Butyldimethylsilanol: Used for the preparation of α-chiral ether derivatives.
Uniqueness
2,4-Bis{[tert-butyl(dimethyl)silyl]oxy}but-3-enenitrile is unique due to its dual silyl protection, which provides enhanced stability and selectivity in synthetic applications. This dual protection is particularly useful in multi-step syntheses where selective deprotection is required .
Propiedades
Número CAS |
432008-90-7 |
|---|---|
Fórmula molecular |
C16H33NO2Si2 |
Peso molecular |
327.61 g/mol |
Nombre IUPAC |
2,4-bis[[tert-butyl(dimethyl)silyl]oxy]but-3-enenitrile |
InChI |
InChI=1S/C16H33NO2Si2/c1-15(2,3)20(7,8)18-12-11-14(13-17)19-21(9,10)16(4,5)6/h11-12,14H,1-10H3 |
Clave InChI |
OBBCMNFNZNREAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC=CC(C#N)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 3-[([3,4'-bipyridin]-5-ylamino)methyl]-](/img/structure/B14232313.png)
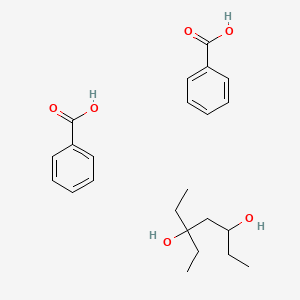
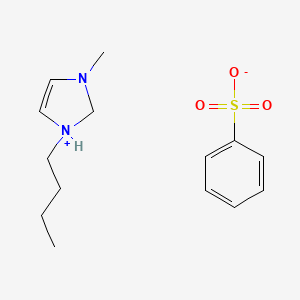
![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)
![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)
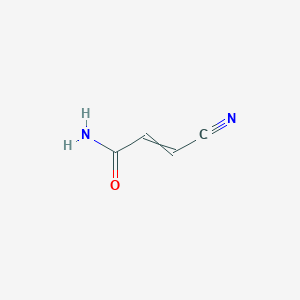
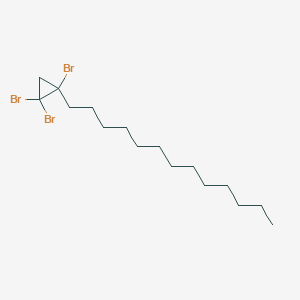
![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

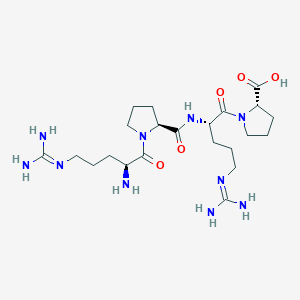
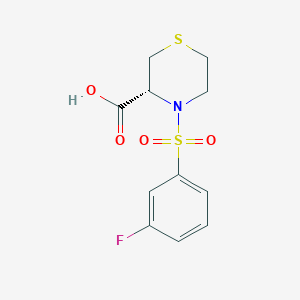
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)
